molecular formula C19H14BrN3O5S2 B2730429 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate CAS No. 877651-27-9

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate

Cat. No.: B2730429
CAS No.: 877651-27-9
M. Wt: 508.36
InChI Key: QVNGNQHDPZTZIU-UHFFFAOYSA-N
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Description

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate is a synthetic organic molecule with notable biological and chemical properties. The intricate structure of this compound suggests a potential for a wide range of applications in the fields of chemistry, biology, medicine, and industry. This article explores various aspects of the compound, from its synthesis to its applications.

Preparation Methods

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate involves multiple steps, typically starting with the preparation of intermediates that feature specific functional groups needed for the final structure.

  • Synthetic Routes and Reaction Conditions

    • Step 1: Preparation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol through the reaction of cyclopropanecarboxylic acid with thiosemicarbazide, followed by cyclization with phosphorus oxychloride.

    • Step 2: Formation of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl using the thiol group to react with a suitable pyran intermediate.

    • Step 3: Introduction of the 4-bromobenzoate group via esterification, typically using 4-bromobenzoic acid and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

  • Industrial Production Methods: Industrial production methods for such compounds often involve optimization of reaction conditions to ensure high yields and purity. These may include:

    • Enhanced reaction conditions such as microwave-assisted synthesis.

    • Use of continuous flow reactors to improve scalability.

    • Implementation of robust purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions due to its multiple reactive sites, including oxidation, reduction, and substitution reactions.

  • Types of Reactions

    • Oxidation: The thiadiazole moiety can be oxidized using reagents like hydrogen peroxide or ozone.

    • Reduction: The keto group in the pyran ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    • Substitution: The bromine on the benzoate can be substituted with nucleophiles such as amines or thiols under basic conditions.

  • Common Reagents and Conditions

    • Oxidation: Hydrogen peroxide, ozone.

    • Reduction: Sodium borohydride, lithium aluminum hydride.

    • Substitution: Sodium hydroxide, potassium carbonate.

  • Major Products

    • From Oxidation: Sulfoxides and sulfones.

    • From Reduction: Alcohols.

    • From Substitution: Amides, thioethers.

Scientific Research Applications

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate has been investigated for various applications:

  • Chemistry:

    • Catalysis: Potential use as a ligand in transition metal catalysis.

    • Organic Synthesis: Building block for complex molecules.

  • Biology:

    • Antimicrobial Agents: Studies suggest activity against certain bacterial strains.

    • Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.

  • Medicine:

    • Drug Development: As a pharmacophore in designing new therapeutic agents.

  • Industry:

    • Material Science:

Mechanism of Action

The mechanism by which 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate exerts its effects depends on its interaction with biological targets:

  • Molecular Targets:

    • Enzymes: May inhibit enzymes like proteases or kinases.

    • Receptors: Potentially interacts with cell surface receptors to modulate signal transduction.

  • Pathways Involved:

    • Apoptosis: Induction of programmed cell death in cancer cells.

    • Inflammatory Pathways: Modulation of inflammatory mediators.

Comparison with Similar Compounds

  • Thiadiazole Derivatives: Known for antimicrobial and anti-inflammatory properties.

  • Pyran Derivatives: Common in pharmaceuticals for their bioactive potential.

  • Uniqueness:

    • Structural Complexity: The combination of thiadiazole, pyran, and benzoate moieties provides a unique chemical space.

    • Versatility: Its ability to undergo diverse chemical reactions offers multiple research and industrial applications.

  • Biological Activity

    The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate is a complex organic molecule that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various studies and findings.

    Chemical Structure and Properties

    The molecular formula of the compound is C20H18BrN3O5SC_{20}H_{18}BrN_3O_5S, with a molecular weight of approximately 485.35 g/mol. The structure includes a pyran ring fused with a thiadiazole moiety, which is known for its diverse biological activities.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of compounds containing thiadiazole and pyran structures. For instance, derivatives similar to the compound have demonstrated significant activity against various bacterial strains, including:

    • Staphylococcus aureus
    • Escherichia coli
    • Salmonella typhi

    A study reported that certain synthesized derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 110μg/mL1-10\,\mu g/mL against these pathogens, indicating strong antimicrobial properties .

    Anticancer Activity

    The anticancer potential of this compound has also been explored. Thiadiazole derivatives are often investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the activation of caspases and modulation of apoptotic pathways .

    Enzyme Inhibition

    Inhibition of specific enzymes is another area where this compound shows promise. Thiadiazole derivatives have been reported to act as inhibitors of:

    • Acetylcholinesterase : Important for treating Alzheimer's disease.
    • Urease : Relevant for managing urinary tract infections.

    For example, a related compound demonstrated an IC50 value of 0.63μM0.63\,\mu M against acetylcholinesterase, showcasing its potential as a therapeutic agent .

    Study on Antimicrobial Efficacy

    A comprehensive study synthesized various thiadiazole-pyran derivatives and tested their antimicrobial efficacy using disk diffusion methods. Results indicated that the most potent derivatives had zones of inhibition exceeding 20mm20\,mm against Staphylococcus aureus .

    Anticancer Screening

    In another study focused on anticancer activity, compounds were tested against several cancer cell lines. The results indicated that the tested compounds significantly reduced cell viability at concentrations as low as 10μM10\,\mu M, with some derivatives showing selectivity towards cancer cells over normal cells .

    Properties

    IUPAC Name

    [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-bromobenzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H14BrN3O5S2/c20-12-5-3-11(4-6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-1-2-10/h3-8,10H,1-2,9H2,(H,21,22,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QVNGNQHDPZTZIU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)Br
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H14BrN3O5S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    508.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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